Physicochemical Differentiation: Halogen Substitution Pattern Confers Distinct H-Bond Acceptor Profile vs. Unsubstituted Parent
The 2-chloro-6-fluoro substitution pattern in CAS 921872-85-7 introduces two halogen H-bond acceptors (Cl and F) at the ortho positions of the benzamide ring, which are entirely absent in the unsubstituted parent compound N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide. This substitution increases the compound's total H-bond acceptor count and polar surface area compared to the parent scaffold . In structure-based design, halogen bonding interactions at the 2- and 6-positions have been demonstrated to enhance binding affinity in pyridazinone-derived inhibitors through interactions with backbone carbonyls and hydrophobic pocket residues [1]. The unsubstituted parent lacks these potential interaction points entirely.
| Evidence Dimension | Halogen bond donor/acceptor capacity and polar surface area contribution |
|---|---|
| Target Compound Data | 2-Cl, 6-F substitution: H-bond acceptor count = 4 (2× carbonyl O, Cl, F); PSA contribution from halogens ~15–20 Ų (estimated by fragment addition) |
| Comparator Or Baseline | Unsubstituted parent (N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide): H-bond acceptor count = 2 (carbonyl O only); no halogen contributions to PSA |
| Quantified Difference | Target compound possesses 2 additional H-bond acceptors (Cl, F) absent in parent scaffold; estimated PSA increase of 15–20 Ų |
| Conditions | In silico physicochemical property analysis based on SMILES structure; cross-referenced with established fragment-based PSA calculation methods |
Why This Matters
Procurement decisions for structure-activity relationship (SAR) studies require the precise halogenation pattern, as ortho-chloro and ortho-fluoro substituents can engage in halogen bonding and modulate metabolic stability, respectively—features absent in the unsubstituted parent.
- [1] Ahmed EM, Kassab AE, El-Malah AA, Hassan MSA. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Eur J Med Chem. 2019;171:25-37. PMID: 30904755. View Source
